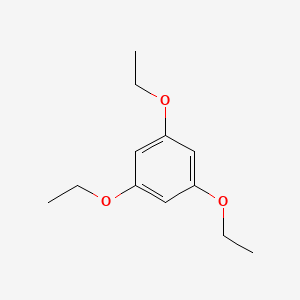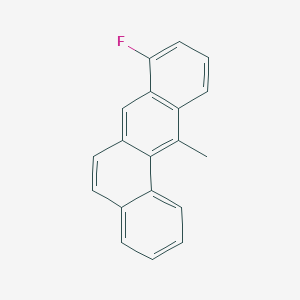
8-Fluoro-12-methyltetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-12-methyltetraphene is a chemical compound known for its unique structural and chemical properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of a fluorine atom and a methyl group attached to the tetraphene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-12-methyltetraphene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-12-methyltetraphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives. Substitution reactions can lead to various halogenated or alkylated products.
Aplicaciones Científicas De Investigación
8-Fluoro-12-methyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 8-Fluoro-12-methyltetraphene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Tetraphene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the fluorine and methyl groups.
8-Fluoro-tetraphene: Similar to 8-Fluoro-12-methyltetraphene but without the methyl group.
12-Methyltetraphene: Similar to this compound but without the fluorine atom.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl group influences its solubility and interaction with other molecules.
Propiedades
Número CAS |
2793-08-0 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
8-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-4-8-18(20)17(15)11-14-10-9-13-5-2-3-6-16(13)19(12)14/h2-11H,1H3 |
Clave InChI |
WKDBTIBYHIUCDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1C=CC=C3F)C=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


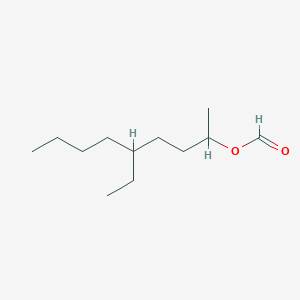
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
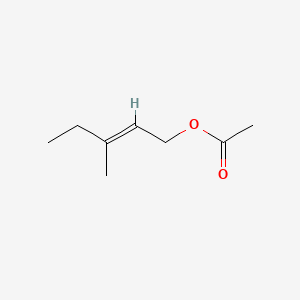
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
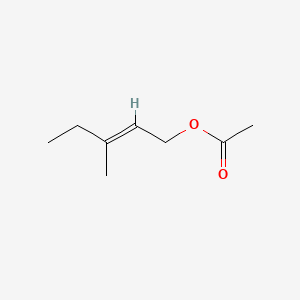
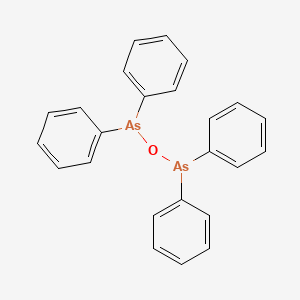
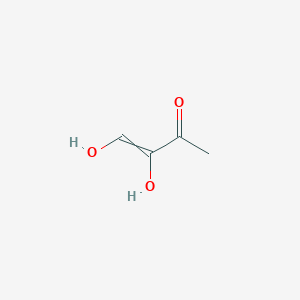
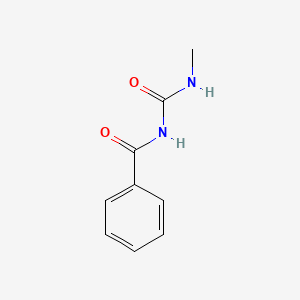
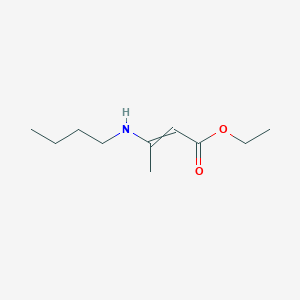
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
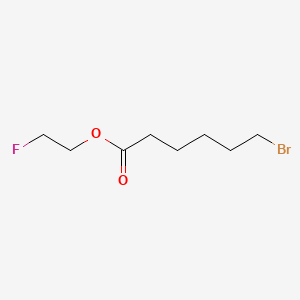
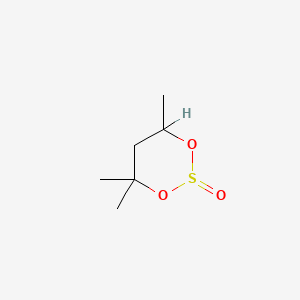
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
